4-Bromo-2-fluoro-6-methoxybenzonitrile
Overview
Description
“4-Bromo-2-fluoro-6-methoxybenzonitrile” is a chemical compound with the molecular formula C8H5BrFNO . It is also known by its IUPAC name, which is the same .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: COC1=C (C (=CC (=C1)Br)F)C#N . This notation provides a way to represent the structure using ASCII strings.Scientific Research Applications
Synthesis of Anti-Tumor Activities
4-Bromo-2-fluoro-6-methoxybenzonitrile plays a role in the synthesis of novel anti-tumor agents. In a study, derivatives of 4-aminoquinazoline were synthesized for their potential activities against Bcap-37 cell proliferation, showing significant inhibitory effects (Li, 2015).
Spectroscopic Studies and Nonlinear Optical Applications
The compound has been studied in spectroscopic analyses, particularly for its potential in nonlinear optical applications. For example, Density Functional Theory (DFT) calculations and spectroscopic studies of related compounds like 5-Bromo-2-methoxybenzonitrile revealed insights into their structural and electronic properties, beneficial for second harmonic generation applications (Kumar & Raman, 2017).
Development of Pharmaceutical Additives
In the pharmaceutical industry, derivatives of this compound are investigated for their roles as additives. For instance, studies have examined its use in lithium-ion batteries, demonstrating its effectiveness in improving the safety and performance of these batteries (Zhang, 2014).
Organic Synthesis and Drug Discovery
The compound is utilized in organic synthesis processes, particularly in the formation of intermediates for drug discovery. It has been part of synthetic routes for key intermediates in various pharmaceutical research projects (Nishimura & Saitoh, 2016).
Safety and Hazards
While specific safety and hazard information for “4-Bromo-2-fluoro-6-methoxybenzonitrile” was not found, general safety measures for handling similar compounds include avoiding breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator are recommended .
Properties
IUPAC Name |
4-bromo-2-fluoro-6-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVMSHGRUGIUOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726478 | |
Record name | 4-Bromo-2-fluoro-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457051-15-9 | |
Record name | 4-Bromo-2-fluoro-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-fluoro-6-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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